1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione
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Overview
Description
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione is a heterocyclic organic compound that features an imidazolidine ring substituted with a methyl group at the first position and a naphthyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthylamine with methyl isocyanate, followed by cyclization with oxalyl chloride. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl or naphthyl groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylimidazolidine-2,4,5-trione: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-3-(adamantan-1-yl)imidazolidine-2,4,5-trione: Contains an adamantyl group, known for its rigidity and bulkiness.
Uniqueness
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
CAS No. |
63758-74-7 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-methyl-3-naphthalen-1-ylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C14H10N2O3/c1-15-12(17)13(18)16(14(15)19)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
DCHHHQQLJGQJOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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